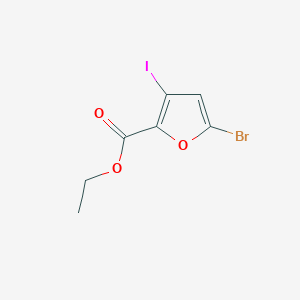
Ethyl 5-bromo-3-iodofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-3-iodofuran-2-carboxylate is a heterocyclic organic compound that contains both bromine and iodine atoms It is a derivative of furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-iodofuran-2-carboxylate typically involves the bromination and iodination of a furan derivative. One common method starts with the bromination of ethyl furan-2-carboxylate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting product is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive bromine and iodine reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-3-iodofuran-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The bromine and iodine atoms can be reduced to form the corresponding furan derivative without halogens.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Reduction Reactions: The major product is ethyl furan-2-carboxylate.
Applications De Recherche Scientifique
Ethyl 5-bromo-3-iodofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-3-iodofuran-2-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds through a palladium-catalyzed cross-coupling mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-bromo-2-furoate: Similar structure but lacks the iodine atom.
Ethyl 3-iodo-2-furoate: Similar structure but lacks the bromine atom.
Ethyl 5-chloro-3-iodofuran-2-carboxylate: Similar structure but contains chlorine instead of bromine.
Uniqueness
Ethyl 5-bromo-3-iodofuran-2-carboxylate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile synthetic applications and the formation of complex molecules that are not easily accessible with other compounds.
Propriétés
Formule moléculaire |
C7H6BrIO3 |
|---|---|
Poids moléculaire |
344.93 g/mol |
Nom IUPAC |
ethyl 5-bromo-3-iodofuran-2-carboxylate |
InChI |
InChI=1S/C7H6BrIO3/c1-2-11-7(10)6-4(9)3-5(8)12-6/h3H,2H2,1H3 |
Clé InChI |
IRVOITFJZWGCLS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(O1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


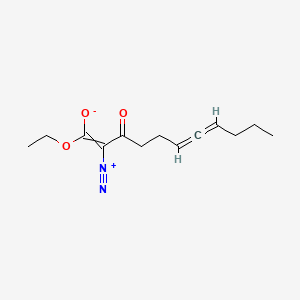
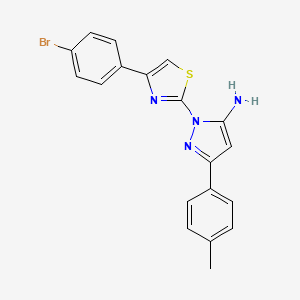
![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)
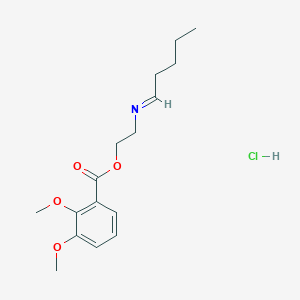
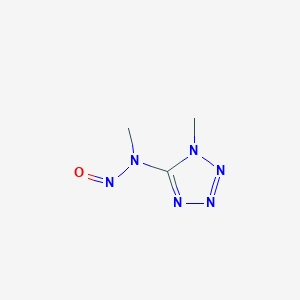

![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
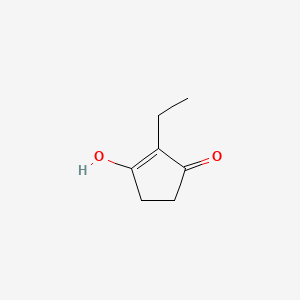
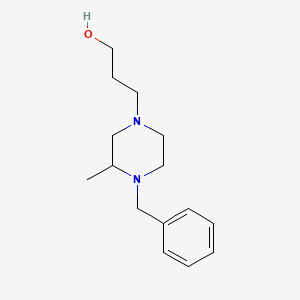
![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
